5,6,7,8-四氢喹唑啉-2,4(1H,3H)-二酮

概述

描述

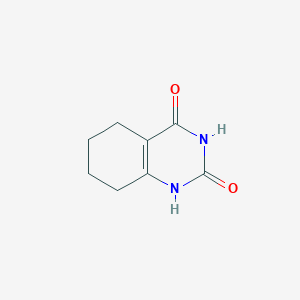

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, commonly referred to as THQD, is a chemical compound found in many plants and organisms. This compound has been studied for its potential therapeutic and pharmacological applications. It has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

科学研究应用

四氢异喹啉类在治疗中的应用

四氢异喹啉类,包括 5,6,7,8-四氢喹唑啉衍生物,因其多功能的治疗潜力而受到认可。最初以神经毒性著称,某些衍生物已被确认为预防哺乳动物帕金森病的内源性剂。这些化合物在癌症药物发现中显示出显着的希望,美国 FDA 批准曲贝替丁用于软组织肉瘤就是明证。研究还强调了它们对抗疟疾、肺结核、艾滋病毒等传染病的潜力,表明其在药物发现中具有广泛的应用,可用于各种治疗活动 (Singh & Shah,2017)。

抗肿瘤和 DNA 相互作用

相关化合物与 DNA 和金属离子的相互作用一直是抗癌研究的重点。链脲菌素,一种与 5,6,7,8-四氢喹唑啉支架相关的功能化氨基喹啉,通过金属离子促进的 DNA 链断裂,表现出显着的抗肿瘤活性。这种相互作用,特别是在被激活或在过渡金属离子存在的情况下,突出了此类结构在开发抗癌疗法中的重要性 (Harding & Long,1997)。

环境应用

在环境科学中,已经探索了四氢喹唑啉的衍生物用于处理有机污染物。在氧化还原介体的促进下,对顽固性化合物的酶促降解展示了这些化合物在环境修复方面的潜力。此类应用对于解决污染和提高工业废水中持久性有机污染物的降解效率至关重要 (Husain & Husain,2007)。

抗氧化活性分析

抗氧化剂的研究也看到了相关化合物的应用,其中确定抗氧化活性的方法具有重要的意义。这些方法对于了解各种化合物的抗氧化潜力至关重要,可以应用于含有四氢喹唑啉支架的化合物,有助于开发具有抗氧化特性的治疗剂 (Munteanu & Apetrei,2021)。

作用机制

Target of Action

Quinazoline and quinazolinone derivatives, including 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, have been found to exhibit a wide range of biopharmaceutical activities . These compounds are considered noteworthy for the synthesis of diverse molecules with significant physiological and pharmacological utilization . .

Mode of Action

Quinazolinone derivatives have been reported to exhibit promising broad-spectrum anti-cancer effects . Some derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines , indicating that these compounds may interact with their targets to induce apoptotic cell death .

Biochemical Pathways

It is known that quinazolinone derivatives can induce apoptosis via mechanisms that involve either extrinsic or intrinsic pathways .

Result of Action

Some quinazolinone derivatives have been reported to dictate mutant p53 function for apoptotic cell death , suggesting that these compounds may have similar effects.

生化分析

Biochemical Properties

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione interacts with proteins involved in DNA repair mechanisms, thereby influencing cellular responses to DNA damage .

Cellular Effects

The effects of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, thereby modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of specific signaling pathways . Additionally, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione can influence gene expression by interacting with DNA and RNA, leading to changes in the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione have been studied over various time periods. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of various drugs and xenobiotics . This interaction can influence the metabolic flux and levels of metabolites within the cell . Additionally, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione can affect the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is critical for its activity and function. The compound is often found in the nucleus, where it can interact with DNA and RNA to modulate gene expression . Additionally, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione can localize to other organelles, such as the mitochondria, where it can influence cellular metabolism and energy production . The targeting of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione to specific subcellular compartments is often mediated by post-translational modifications and targeting signals .

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLMXVMLMGPVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332891 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35042-48-9 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can ionic liquids be used as an alternative solvent for enzymatic transesterification of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives?

A1: Yes, research suggests that ionic liquids, specifically hydrophobic ones like [BMIM][PF6], can be effective solvents for lipase-catalyzed transesterification of prochiral 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives []. The study by Gotor-Fernández et al. demonstrated that [BMIM][PF6] exhibited comparable and even slightly higher enzyme activity and enantioselectivity compared to conventional organic solvents like tert-butyl methyl ether (TBME) []. This highlights the potential of ionic liquids as greener alternatives in biocatalytic synthesis.

Q2: How does the structure of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives impact their activity against HIV-1?

A2: Studies focusing on the synthesis of novel HIV-1 reverse transcriptase inhibitors investigated structural modifications of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione []. The research, conducted by Kristensen et al., explored the impact of annelation and conformational restriction on the antiviral activity of these compounds []. Their findings suggest that while these modifications aimed to mimic the active conformation of emivirine (a known HIV-1 reverse transcriptase inhibitor), the resulting analogues exhibited lower activity compared to emivirine []. This suggests that the locked conformation introduced by these modifications might hinder effective binding to the target enzyme.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)